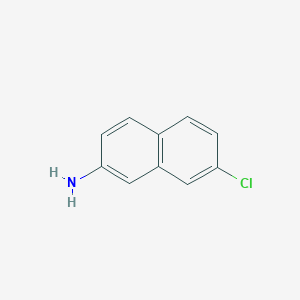7-Chloronaphthalen-2-amine
CAS No.: 90799-47-6
Cat. No.: VC15992283
Molecular Formula: C10H8ClN
Molecular Weight: 177.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 90799-47-6 |
|---|---|
| Molecular Formula | C10H8ClN |
| Molecular Weight | 177.63 g/mol |
| IUPAC Name | 7-chloronaphthalen-2-amine |
| Standard InChI | InChI=1S/C10H8ClN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,12H2 |
| Standard InChI Key | CXRIRBFSNTZALG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC2=C1C=CC(=C2)Cl)N |
Introduction
Chemical Identification and Structural Characteristics
7-Chloronaphthalen-2-amine is formally identified by the IUPAC name 7-chloronaphthalen-2-amine and is alternatively termed 1-amino-7-chloronaphthalene or 7-chloro-2-naphthylamine . Its molecular formula is C₁₀H₈ClN, with a molecular weight of 177.63 g/mol . The naphthalene backbone consists of two fused benzene rings, with substituents at the 2- and 7-positions (Figure 1). The amino group (-NH₂) at position 2 contributes to basicity and nucleophilicity, while the chlorine atom at position 7 introduces steric and electronic effects that influence reactivity.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 7-Chloronaphthalen-2-amine |
| Molecular Formula | C₁₀H₈ClN |
| Molecular Weight | 177.63 g/mol |
| CAS Registry Number | 50987-58-1 |
| PubChem CID | 12347530 |
| Synonyms | 1-Amino-7-chloronaphthalene, etc. |
Synthesis and Synthetic Strategies
While no explicit synthesis protocol for 7-chloronaphthalen-2-amine is documented in the provided sources, analogous routes for chlorinated naphthylamines suggest potential methodologies. A plausible approach involves:
-
Nitration and Reduction: Nitration of naphthalene at the 2-position, followed by chlorination at the 7-position and subsequent reduction of the nitro group to an amine.
-
Direct Amination: Electrophilic amination of 7-chloronaphthalene using hydroxylamine derivatives under catalytic conditions .
Physicochemical Properties
-
Solubility: Likely low water solubility due to aromaticity; soluble in organic solvents like dichloromethane or ethanol.
-
Stability: Aromatic amines are generally air-sensitive, requiring storage under inert atmospheres.
Table 2: Hypothetical Physical Properties
| Property | Estimated Value |
|---|---|
| Melting Point | 120–150°C (extrapolated) |
| Boiling Point | 300–350°C (extrapolated) |
| LogP (Octanol-Water) | ~3.5 (predicted) |
Reactivity and Functionalization
The amino and chloro groups in 7-chloronaphthalen-2-amine provide distinct reactivity profiles:
-
Amino Group: Participates in acylation, alkylation, and diazotization reactions. For instance, coupling with carbonyl compounds could yield Schiff bases.
-
Chloro Group: Susceptible to nucleophilic aromatic substitution (SNAr) under harsh conditions or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Recent advances in Cu-catalyzed cross-electrophilic couplings, such as those involving α-diazoesters and hydroxylamines , hint at potential applications in synthesizing α-amino acid derivatives from similar substrates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume